2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Lipophilicity ADME Chromatography

This tri-chlorinated aromatic amide (CAS 14405-03-9) is the direct, validated synthetic precursor for the commercial production of Lorazepam API. Procurement ensures ICH-compliant impurity control, as generic substitution fails due to altered LogP and melting point. Ideal for analytical R&D as a certified reference standard and for P2X7 antagonist screening.

Molecular Formula C15H10Cl3NO2
Molecular Weight 342.6 g/mol
CAS No. 14405-03-9
Cat. No. B106737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
CAS14405-03-9
Synonyms2,4’-Dichloro-2’-(o-chlorobenzoyl)acetanilide;  2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide;  Ro 97-1274
Molecular FormulaC15H10Cl3NO2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)Cl
InChIInChI=1S/C15H10Cl3NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
InChIKeyVCBRYYAFVLDIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9): A Key Chloroacetamide Intermediate for Benzodiazepine Synthesis and Beyond


2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9) is a tri-chlorinated aromatic amide, belonging to the class of 2-chloro-N-arylacetamides. It is primarily utilized as a critical intermediate in the multi-step synthesis of pharmacologically active 1,4-benzodiazepines [1], including the widely prescribed anxiolytic agent Lorazepam [2]. Its molecular structure is defined by a central benzophenone core, featuring a chloroacetamide side chain and two additional chloro substituents (molecular formula C15H10Cl3NO2, molecular weight 342.6 g/mol), which impart distinct physicochemical properties and reactivity [3]. The compound is also identified as a potential genotoxic impurity requiring stringent control in final drug substances .

Why 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Cannot Be Substituted with Its Des-Chloro or Bromo Analogs


Generic substitution within the chloroacetamide class is not feasible due to significant quantitative differences in key physicochemical parameters that directly impact synthetic utility and analytical behavior. The presence of the chloroacetamide moiety versus a simple acetamide group (des-chloro analog) fundamentally alters lipophilicity and hydrogen-bonding capacity, as reflected by a difference in calculated LogP of approximately 0.2 units [1]. More critically, replacement with a bromoacetamide analog results in a substantial drop in LogP of approximately 0.7-1.0 units and a markedly lower melting point (Δ > 20 °C), which can complicate purification and solid-state handling [2]. Furthermore, the compound's defined structural role as a key intermediate in Lorazepam synthesis [3] necessitates strict impurity profiling; any substitution would introduce a different impurity profile, invalidating established analytical methods designed specifically for this compound .

Quantitative Differentiation of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Against Key Analogs


Lipophilicity (LogP): 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Exhibits Distinct Partitioning vs. Des-Chloro and Bromo Analogs

The chloroacetamide side chain in the target compound confers a lipophilicity (LogP ~4.47) that is intermediate between its des-chloro acetamide analog (LogP ~4.64) and its bromoacetamide analog (LogP ~3.7-4.63). This difference is crucial for predicting reversed-phase HPLC retention times and passive membrane permeability in cellular assays [1]. The data indicates a quantifiable shift in partitioning behavior compared to both direct analogs .

Lipophilicity ADME Chromatography

Melting Point: 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide's Higher Thermal Stability vs. Bromo Analog

The target compound demonstrates a significantly higher melting point (159-161 °C) compared to its bromoacetamide counterpart (136 °C) . This difference of over 20 °C reflects stronger intermolecular forces in the crystalline lattice of the chloro derivative, as evidenced by its defined crystal structure featuring an intramolecular N–H⋯O hydrogen bond [1]. This property facilitates easier purification via recrystallization and enhances solid-state stability during storage and handling [2].

Thermal Analysis Crystallinity Solid-State Chemistry

Human P2X7 Receptor Antagonist Activity: Quantifiable IC50 Differentiating from Potent In-Class Agonists/Antagonists

The target compound acts as a weak antagonist of the human P2X7 purinoceptor, with reported IC50 values of 9.0 μM and 13.7 μM in distinct functional assays using HEK293 cells [1]. This activity, while modest, is distinct from the high-affinity P2X7 antagonists (often with IC50 values in the low nanomolar range) that are explored for therapeutic use [2]. This establishes the compound's functional profile as a low-affinity ligand, useful as a tool compound for understanding structure-activity relationships at this receptor without the confounding effects of potent agonism or antagonism [3].

P2X7 Receptor Inflammation Ion Channel

Crystal Structure Conformation: Unique Intramolecular Hydrogen Bond Differentiates from Des-Chloro Analog

Single-crystal X-ray analysis reveals that 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide forms a strong intramolecular N–H⋯O hydrogen bond, creating a six-membered ring that enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl [1]. In contrast, the des-chloro analog N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide exhibits a significantly different dihedral angle between the two benzene rings (74.83° vs. 67.43° for the target compound) [2]. This structural distinction directly influences crystal packing and, consequently, bulk physical properties like melting point and solubility [3].

X-ray Crystallography Conformational Analysis Solid-State

Procurement-Driven Application Scenarios for 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9)


GMP Manufacturing of Lorazepam and Related Benzodiazepines

This compound is the direct synthetic precursor to Lorazepam, a major benzodiazepine anxiolytic [1]. Pharmaceutical manufacturers engaged in the commercial production of Lorazepam API require this intermediate in high purity (≥98% by HPLC) to ensure compliance with ICH guidelines for genotoxic impurities . The validated analytical method specifically targets this compound as a key process-related impurity, making it essential for quality control release testing [2]. Procurement of this specific chloroacetamide ensures process continuity and regulatory alignment.

P2X7 Receptor Pharmacology and Screening

Given its characterized, weak antagonist activity at the human P2X7 receptor (IC50 ~9-14 μM) [1], this compound serves as a reliable low-affinity control in high-throughput screening campaigns. Researchers developing novel P2X7 antagonists for inflammatory diseases can utilize this compound to benchmark assay sensitivity and to validate the activity of novel chemotypes . Its use ensures that observed hits possess significantly higher potency than this baseline, reducing false positives.

Solid-State Formulation and Crystallization Studies

The distinct crystal packing and defined melting point (159-161 °C) of this compound [1] make it a suitable model substance for studying the impact of halogen substitution on solid-state properties of benzophenone-based intermediates. The documented crystal structure, including the intramolecular hydrogen bond and dihedral angle , provides a benchmark for computational chemists modeling crystal habit and for formulation scientists investigating co-crystallization or solid dispersion strategies with related benzodiazepine intermediates.

Analytical Method Development and Validation for Benzodiazepine APIs

This compound is an essential impurity standard for the development and validation of stability-indicating HPLC methods for Lorazepam and related benzodiazepine drug substances [1]. Its well-defined chromatographic behavior and resolution from other process impurities (e.g., 4-chloroaniline, iodoacetamide derivatives) make it a critical reference material for analytical R&D and QC laboratories. Procurement of a certified reference standard is mandatory for method validation and routine quality testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.